1-(2-Methylphenethyl)piperazine
Description
Properties
IUPAC Name |
1-[2-(2-methylphenyl)ethyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-4-2-3-5-13(12)6-9-15-10-7-14-8-11-15/h2-5,14H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNYKLHRVSTELJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCN2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Coupling of Aryl Halides with Piperazine Derivatives
A widely employed method involves palladium-catalyzed cross-coupling between aryl halides and protected piperazine precursors. For instance, 1-BOC-piperazine reacts with 2-methylphenethyl bromide in the presence of Pd-Ruphos G3 catalyst and sodium tert-butoxide in 1,4-dioxane at 100°C, achieving an 82% yield . The reaction proceeds via a Buchwald-Hartwig amination mechanism, where the palladium complex facilitates C–N bond formation. Post-coupling, the BOC-protecting group is removed using trifluoroacetic acid in dichloromethane at ambient temperature .
Key Reaction Parameters :
-
Catalyst : Pd-Ruphos G3 (0.1 equiv)
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Base : Sodium tert-butoxide (1.5–3.0 equiv)
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Solvent : 1,4-Dioxane (0.15–0.3 M)
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Temperature : 100°C
This method is advantageous for its high efficiency and compatibility with electron-deficient aryl halides. However, the requirement for anhydrous conditions and specialized catalysts may limit scalability.
Reductive Amination of Piperazine with 2-Methylphenethylamine
Reductive amination offers a direct route by condensing piperazine with 2-methylphenethylamine in the presence of a reducing agent. A patent describes the use of lithium aluminum hydride (LiAlH4) to reduce intermediates such as 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one , yielding 1-(2-methylphenethyl)piperazine in 60.5% yield . The reaction occurs in tetrahydrofuran (THF) at 50–55°C, followed by workup with ethyl acetate and sodium hydroxide to isolate the product .
Key Reaction Parameters :
While this method avoids palladium catalysts, the use of LiAlH4 necessitates careful handling due to its pyrophoric nature.
Alkylation of Piperazine with 2-Methylphenethyl Halides
Nucleophilic alkylation of piperazine with 2-methylphenethyl bromide under basic conditions provides a straightforward pathway. In a modified procedure, piperazine is treated with 2-methylphenethyl bromide and potassium carbonate in acetonitrile at reflux (80°C) for 12 hours . The reaction exploits the dual nucleophilicity of piperazine, though selectivity for monoalkylation requires stoichiometric control.
Key Reaction Parameters :
-
Base : K2CO3 (2.0 equiv)
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Solvent : Acetonitrile
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Temperature : 80°C
This method is cost-effective but may produce dialkylated byproducts, necessitating chromatographic purification.
Comparative Analysis of Preparation Methods
The table below summarizes the advantages and limitations of each synthesis route:
Industrial-Scale Considerations
For large-scale production, the palladium-catalyzed method is preferred due to its high yield and reproducibility . However, cost constraints may favor nucleophilic alkylation despite lower efficiency . Recent advances in continuous-flow chemistry could enhance the safety profile of LiAlH4-mediated reductions .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
MPEP serves as a building block in organic synthesis. It can be utilized to develop more complex molecules through various chemical reactions, such as:
- Oxidation : MPEP can be oxidized to form N-oxides.
- Reduction : It can undergo reduction to yield corresponding amines.
- Substitution : Nucleophilic substitution reactions can introduce diverse functional groups onto the piperazine ring.
Biology
Research has shown that MPEP exhibits potential biological activities , particularly:
- Antimicrobial Activity : Studies indicate that MPEP demonstrates significant effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting metabolic pathways.
- Anticancer Properties : Preliminary investigations suggest that MPEP may inhibit cancer cell proliferation and induce apoptosis through interactions with specific cellular pathways.
Medicine
MPEP is being explored as a pharmaceutical intermediate or active ingredient due to its unique properties. Its interaction with neurotransmitter receptors could lead to novel therapeutic applications in treating neurological disorders.
Industry
In industrial applications, MPEP is utilized in the development of new materials, such as polymers and coatings, owing to its chemical stability and reactivity.
Antimicrobial Efficacy
Research published in peer-reviewed journals has evaluated the antimicrobial efficacy of MPEP against both Gram-positive and Gram-negative bacteria. The results indicated significant inhibition, suggesting its potential as a lead compound for antibiotic development.
Anticancer Activity
Another study focused on the anticancer properties of MPEP revealed that it inhibited cell growth in human cancer cell lines in a dose-dependent manner. The findings indicated that MPEP could induce apoptosis and affect critical cellular pathways involved in cancer progression.
Case Study on Antiproliferative Effects
A series of experiments assessed the growth inhibition of HCT-116 cells treated with various concentrations of MPEP derivatives. Results showed a dose-dependent decrease in cell viability, with significant nuclear disintegration observed via DAPI staining.
Case Study on Antimicrobial Efficacy
In another study evaluating antimicrobial properties, MPEP derivatives were tested against several bacterial strains. The minimum inhibitory concentration (MIC) values demonstrated promising results, indicating effective antibacterial activity.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenethyl)piperazine involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
The following analysis compares 1-(2-Methylphenethyl)piperazine with its structural analogs based on synthesis, receptor interactions, cytotoxic activity, and physicochemical properties.
Key Observations :
- Bulky substituents (e.g., benzhydryl groups) are often introduced via nucleophilic substitution under elevated temperatures (e.g., 120°C with Na₂S as a catalyst) .
Receptor Binding and Pharmacological Activity
Key Observations :
- Substituent position (ortho, meta, para) critically impacts receptor selectivity. For example, 3-TFMPP (meta-CF₃) shows stronger serotonergic activity than 2-methoxy analogs .
- Bulky substituents (e.g., benzhydryl in cytotoxic derivatives) reduce receptor engagement but enhance anticancer activity .
Cytotoxic Activity
Derivatives of 1-(4-chlorobenzhydryl)piperazine demonstrate potent cytotoxicity against multiple cancer cell lines:
Key Observations :
- Piperazines with aromatic acyl groups (e.g., benzoyl) exhibit superior cytotoxicity, likely due to enhanced DNA intercalation or topoisomerase inhibition .
Physicochemical Properties
Biological Activity
1-(2-Methylphenethyl)piperazine is an organic compound derived from piperazine, characterized by its unique structure that includes a methyl group on the phenethyl moiety. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H20N2
- IUPAC Name : 1-[2-(2-methylphenyl)ethyl]piperazine
- Structure : The compound consists of a piperazine ring attached to a 2-methylphenethyl group, influencing its interaction with biological targets.
Synthesis
The synthesis of 1-(2-Methylphenethyl)piperazine typically involves:
- Starting Materials : 2-methylphenethylamine and piperazine.
- Method : A common synthetic route is reductive amination using 2-methylphenylacetaldehyde and piperazine with sodium triacetoxyborohydride as a reducing agent.
Antimicrobial Activity
Research indicates that 1-(2-Methylphenethyl)piperazine exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, with mechanisms likely involving disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. It appears to affect cancer cell proliferation and induce apoptosis through interaction with specific cellular pathways, although detailed mechanisms remain under investigation.
The biological activity of 1-(2-Methylphenethyl)piperazine is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. These interactions can lead to various physiological effects, including modulation of neurotransmission and potential impacts on cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
To better understand the biological activity of 1-(2-Methylphenethyl)piperazine, it is useful to compare it with other piperazine derivatives:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-Phenylpiperazine | Lacks methyl group on the phenyl ring | Moderate activity |
| 1-(2-Chlorophenethyl)piperazine | Contains chlorine atom | Antimicrobial properties |
| 1-(2-Methoxyphenethyl)piperazine | Contains methoxy group | Varies by substitution |
The presence of different substituents significantly influences their biological activities and chemical behavior.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various piperazine derivatives, including 1-(2-Methylphenethyl)piperazine. The results indicated that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Research on Anticancer Activity
In another study focused on anticancer properties, researchers investigated the effects of 1-(2-Methylphenethyl)piperazine on human cancer cell lines. The findings revealed that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
